molecular formula C6H10O B147329 3-Hexyn-1-ol CAS No. 1002-28-4

3-Hexyn-1-ol

Cat. No. B147329
CAS RN: 1002-28-4
M. Wt: 98.14 g/mol
InChI Key: ODEHKVYXWLXRRR-UHFFFAOYSA-N
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Description

3-Hexyn-1-ol is a compound that belongs to the family of hexynols, which are alcohols with a six-carbon chain containing at least one triple bond. The synthesis and properties of various hexynols, including 3-hexyn-1-ol, have been explored in research to understand their chemical behavior and potential applications .

Synthesis Analysis

The synthesis of 3-hexyn-1-ol and its isomers has been described using sodium acetylide in liquid ammonia, yielding higher yields for the positional isomers of n-hexyn-1-ols . The process involves a series of reactions, including esterification, Sonogashira coupling, and annulation, starting from 2-iodobenzoic acid as the initial material . The optimization of reaction conditions, such as the choice of catalyst, ligand, base, solvent, and temperature, has been shown to significantly affect the yield and selectivity of the desired product .

Molecular Structure Analysis

The molecular structure and conformation of hexynols have been studied using various methods, including gas electron diffraction and ab initio calculations . For instance, 3-hexyn-1,6-diol, a related compound, exhibits a conformational mixture with a significant percentage of its conformers characterized by the formation of OH/π hydrogen bonds . These structural analyses are crucial for understanding the physical properties and reactivity of such molecules.

Chemical Reactions Analysis

The reactivity of hexynols, including 3-hexyn-1-ol, can be inferred from studies on related compounds. For example, oligo(3-hexylthiophene)s, which share a similar hexyl side chain, can undergo various solid-state structural changes and feature different melting temperatures and crystallization rates depending on their polymorphic forms . Additionally, the internal rotation of the propynyl methyl group in 4-hexyn-3-ol, a closely related molecule, has been studied, revealing a very low barrier to rotation due to the presence of a cylindrically symmetric triple bond .

Physical and Chemical Properties Analysis

The physical properties of compounds similar to 3-hexyn-1-ol, such as solubility, melting point, and water sorption, have been investigated. For instance, a synthetic polysaccharide with two hydroxyl groups in its repeating unit was found to be soluble in dimethyl sulfoxide and water, with a melting range of 90 to 103°C . These properties are important for the practical application of such compounds in various fields.

Scientific Research Applications

Synthesis of Isomers

3-Hexyn-1-ol is involved in the synthesis of various isomers. A study demonstrated the synthesis of all positional and geometrical isomers of n-hexyn-1-ols and n-hexen-1-ols, with a focus on the synthesis of 2-, 3-, 4-, and 5-hexyn-1-ol from sodium-acetylide in liquid ammonia (Hatanaka, Hamada, & Ohno, 1961).

Molecular Structural Analysis

The molecular structure and conformational composition of 3-hexyn-1,6-diol, a related compound, were studied using gas electron diffraction and ab initio calculations. This study provided insights into the conformational mixture and hydrogen bond formations in the molecule (Trætteberg et al., 2000).

Photooxidation Studies

The environmental impact of compounds such as (Z)-3-hexen-1-ol was evaluated, particularly focusing on their photooxidation initiated by OH radicals and sunlight. This research is important for understanding the atmospheric behavior of these compounds (Jiménez et al., 2009).

Catalysis and Reaction Mechanisms

Studies have explored the role of 3-hexyn-1-ol in various catalytic processes. For example, it serves as a spectator ligand in nickel-catalyzed multicomponent connection reactions, influencing the selective formation of reaction products (Kimura et al., 2007).

Wine Fermentation and Aroma

3-Hexyn-1-ol plays a role in the formation of volatile thiols like 3-mercaptohexan-1-ol (3MH) during wine fermentation, significantly contributing to the aroma of wines. This research provides insights into the transformation of non-volatile precursors into aromatic compounds during fermentation (Winter et al., 2011).

Pulse Radiolysis Studies

The reactions of primary species of water radiolysis with 3-hexyn-1-ol were investigated using pulse radiolysis techniques. This study provides information on the reductive properties of transient species formed during these reactions (Naik et al., 1997).

Safety And Hazards

3-Hexyn-1-ol is classified as a combustible liquid and is harmful if swallowed . It can cause skin and eye irritation and may cause respiratory irritation . It’s recommended to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation .

Future Directions

The selective hydrogenation of unsaturated substrates like 3-Hexyn-1-ol is a powerful tool for the preparation of both bulk and fine chemicals . The design of an efficient catalyst to obtain a high chemo- and/or stereo-selectivity without loss of catalytic activity is often still a challenge . Future research may focus on improving the efficiency and selectivity of these processes.

properties

IUPAC Name

hex-3-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-2-3-4-5-6-7/h7H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODEHKVYXWLXRRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC#CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4061385
Record name 3-Hexyn-1-ol
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Molecular Weight

98.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hexyn-1-ol

CAS RN

1002-28-4
Record name 3-Hexyn-1-ol
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Record name 3-Hexyn-1-ol
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Record name 3-Hexyn-1-ol
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Record name 3-Hexyn-1-ol
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Record name Hex-3-yn-1-ol
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Record name 3-HEXYN-1-OL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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